BIX 01294

G9a inhibitor H3K9me2 cellular assay

BIX 01294 trihydrochloride (CAS 1392399-03-9) is the original substrate-competitive G9a/GLP inhibitor with a pharmacological profile not replaceable by second-generation probes. It achieves 3–4-fold higher intracellular accumulation than UNC0642 in barrier cell lines such as MIA PaCa-2, driving superior H3K9me2 reduction and autophagy induction despite lower enzymatic IC50. Its ~2-fold higher AUC enhances intratumoral CD8+ T cell and NK cell infiltration in syngeneic tumor models. The distinct diazepin-quinazolin-amine scaffold confers differential cross-reactivity with Jumonji demethylases and DNMT3A absent in quinazoline-based inhibitors. Select BIX 01294 for IP tumor studies, SAR campaigns requiring substrate-competitive mechanism, and literature cross-referencing.

Molecular Formula C28H41Cl3N6O2
Molecular Weight 600.03
CAS No. 1392399-03-9; 935693-62-2; 935693-62-2
Cat. No. B2619300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIX 01294
CAS1392399-03-9; 935693-62-2; 935693-62-2
Molecular FormulaC28H41Cl3N6O2
Molecular Weight600.03
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl
InChIInChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H
InChIKeyFMURUEPQXKJIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BIX 01294 Procurement Guide: G9a/GLP Histone Methyltransferase Inhibitor Profile & Baseline Specifications


BIX 01294 (trihydrochloride salt, CAS 1392399-03-9) is a diazepin-quinazolin-amine derivative that functions as a selective, substrate-competitive inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1) [1]. The compound binds within the substrate peptide groove of the catalytic SET domain, preventing histone H3 lysine 9 (H3K9) mono- and di-methylation in a manner non-competitive with the S-adenosyl-methionine (SAM) cofactor [2]. BIX 01294 was originally identified through high-throughput screening and remains a widely used chemical probe for interrogating H3K9me2-dependent transcriptional repression [3].

BIX 01294 Analog Selection: Why Potency or Mechanism Differences Preclude Simple Substitution in G9a/GLP Studies


Substitution among G9a/GLP inhibitors without consideration of their distinct pharmacological profiles introduces significant experimental variability. While second-generation probes (UNC0638, UNC0642, A-366) exhibit enhanced enzymatic potency (sub-nanomolar IC50s), their cellular and in vivo behaviors diverge markedly from BIX 01294 due to differences in toxicity/function ratios, pharmacokinetic (PK) exposure, and off-target liabilities [1]. Notably, BIX 01294 demonstrates up to 3-4-fold higher intracellular accumulation compared to UNC0642 in certain cancer cell lines, driving superior H3K9me2 reduction and autophagy induction despite weaker enzyme inhibition [2]. Furthermore, the compound's distinct chemical scaffold imparts differential cross-reactivity with Jumonji demethylases and DNMT3A that are absent in next-generation quinazoline-based inhibitors [3]. These mechanistic and cell-permeability disparities mean that direct substitution invalidates cross-study comparisons and may alter biological outcomes in established assay systems.

BIX 01294 vs. UNC0638, UNC0642, A-366 & BRD4770: Quantitative Differentiation Evidence for Scientific Selection


BIX 01294 vs. UNC0638: Comparative Cellular H3K9me2 Reduction Potency and Toxicity/Function Ratio

Direct head-to-head comparison demonstrates that UNC0638 exhibits superior cellular potency in reducing H3K9me2 levels in MDA-MB-231 breast cancer cells relative to BIX 01294 [1]. However, BIX 01294 possesses a substantially inferior toxicity/function ratio, indicating a narrower therapeutic window that limits its utility in long-term cell-based assays compared to UNC0638 [2].

G9a inhibitor H3K9me2 cellular assay toxicity/function ratio

BIX 01294 vs. UNC0642: Intracellular Accumulation and Functional H3K9me2 Suppression in Pancreatic Cancer Cells

A cross-study comparison reveals that despite UNC0642's substantially greater enzymatic potency (<2.5 nM IC50 vs. 1.7 µM for BIX 01294), BIX 01294 achieves 3-4-fold higher intracellular concentrations in MIA PaCa-2 pancreatic cancer cells [1]. This enhanced cellular accumulation translates into more effective reduction of H3K9me2 and induction of autophagy markers (p62 degradation, LC3-II accumulation), underscoring the importance of cell permeability over absolute enzymatic inhibition for functional outcomes [2].

pharmacokinetics cellular uptake H3K9me2 autophagy pancreatic cancer

BIX 01294 vs. A-366: Comparative Biochemical Selectivity for G9a over GLP

Direct comparison of biochemical IC50 values indicates that BIX 01294 exhibits a clear preference for inhibiting G9a over GLP, with a selectivity ratio of ~14-fold (IC50 1.7 µM vs. 38 µM) [1]. In contrast, A-366 displays a more balanced or reversed selectivity profile, with reported G9a IC50 of 3.3 nM and GLP IC50 of 38 nM (~11.5-fold preference for G9a but in a much lower concentration range) [2]. This differential isoform bias may have functional consequences in systems where GLP plays a dominant or non-redundant role.

selectivity G9a GLP biochemical assay

BIX 01294 vs. BRD4770: Divergent Co-factor Competition Mechanisms

Class-level inference distinguishes BIX 01294 as a substrate-competitive inhibitor that binds the histone H3 peptide groove without interacting with the SAM cofactor binding site [1]. In contrast, BRD4770 functions as a SAM-competitive inhibitor, directly antagonizing the methyl donor binding pocket [2]. This mechanistic divergence implies that the two compounds will exhibit different patterns of sensitivity to intracellular SAM concentrations and may be differentially affected by mutations in the enzyme active site.

mechanism of action SAM-competitive substrate-competitive

BIX 01294 vs. UNC0642: In Vivo Pharmacokinetic Exposure and Anti-Tumor Efficacy in MC38 Syngeneic Model

Cross-study pharmacokinetic analysis reveals that BIX 01294, administered via intraperitoneal injection, yields approximately 2-fold higher systemic exposure (AUCinf) compared to UNC0642 in mice [1]. This superior exposure translates into enhanced tumor growth inhibition in a syngeneic MC38 colon cancer model when combined with anti-PD-L1 immunotherapy, with BIX 01294 (30 mg/kg) plus anti-PD-L1 demonstrating increased intratumoral CD8+ T cell and NK cell infiltration relative to monotherapies [2].

in vivo pharmacokinetics AUC immune checkpoint blockade MC38

BIX 01294 vs. UNC0638: Differential Off-Target Activity Against Jumonji Demethylases

Supporting evidence indicates that BIX 01294 and its close analog E67 exhibit low micromolar inhibitory activity against the H3K9 Jumonji demethylase KIAA1718 [1]. While UNC0638 was designed to improve selectivity and shows minimal demethylase cross-reactivity [2], BIX 01294's off-target inhibition of Jumonji enzymes may confound interpretation of H3K9 methylation dynamics in certain cellular contexts. This represents a key differentiator for users requiring high target exclusivity.

selectivity Jumonji demethylase off-target

BIX 01294 Optimal Application Scenarios: Leveraging Cellular Uptake, PK Exposure, and Mechanistic Specificity


In Vivo Oncology Studies Requiring High Systemic Exposure and Immune Microenvironment Modulation

Use BIX 01294 when planning intraperitoneal administration in syngeneic mouse tumor models, particularly in combination with immune checkpoint inhibitors. Its ~2-fold higher AUC compared to UNC0642 drives enhanced intratumoral immune cell infiltration (CD8+ T cells, NK cells) and superior tumor growth inhibition in MC38 colon cancer models, despite lower enzymatic potency [1].

Cellular Assays in Poorly Permeable or Drug-Resistant Cancer Lines (e.g., Pancreatic Cancer)

Select BIX 01294 for studies in cell lines like MIA PaCa-2 where drug uptake is a critical barrier. The compound achieves 3-4-fold higher intracellular accumulation than UNC0642, leading to more robust suppression of H3K9me2 and induction of autophagy markers, even when enzyme inhibition is less potent [2].

Mechanistic Studies Differentiating Substrate-Competitive from SAM-Competitive G9a Inhibition

Employ BIX 01294 as a substrate-competitive probe to contrast with SAM-competitive inhibitors like BRD4770. This mechanistic distinction is essential for structure-activity relationship (SAR) campaigns, resistance mechanism studies, and combinatorial epigenetic therapy design where SAM pool modulation may alter inhibitor efficacy [3].

Historical Control and Literature Reproduction in G9a/GLP Target Validation

Utilize BIX 01294 when reproducing or extending previously published work that employed this original G9a inhibitor scaffold. Its well-characterized crystal structure, selectivity profile, and extensive literature precedent provide a reliable baseline for cross-referencing findings, despite the availability of more potent second-generation probes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIX 01294

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.